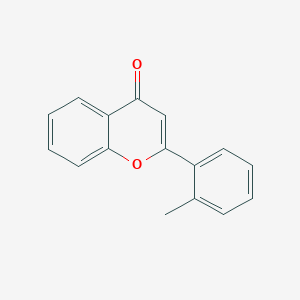

2-(2-Methylphenyl)chromen-4-one

説明

特性

CAS番号 |

116115-49-2 |

|---|---|

分子式 |

C16H12O2 |

分子量 |

236.26 g/mol |

IUPAC名 |

2-(2-methylphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-10H,1H3 |

InChIキー |

XCXVIRAAVALBFW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 |

正規SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 |

同義語 |

4H-1-Benzopyran-4-one,2-(2-methylphenyl)-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural Modifications and Substituent Effects

Chromen-4-one derivatives exhibit diverse biological activities depending on substituent type, position, and electronic nature. Key analogs include:

Key Observations :

- Substituent Position : Ortho-substituted derivatives (e.g., 2-methylphenyl) may exhibit steric hindrance, reducing enzymatic degradation compared to para-substituted analogs .

- Electron-Withdrawing Groups : Fluorine at the para position (e.g., 2-(4-fluorophenyl)) enhances antimicrobial activity by increasing electrophilicity .

- Hydroxyl and Methoxy Groups : Hydroxyl groups (e.g., 3-hydroxy in 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one) improve solubility and hydrogen-bonding interactions, critical for target binding . Methoxy groups enhance lipophilicity, aiding membrane penetration .

- Natural vs. Synthetic Derivatives : Natural chromen-4-ones (e.g., 5-hydroxy-7-methoxy-2-(3-methoxyphenyl)) from Moringa oleifera and Solanum lycopersicum often have polysaccharide chains, whereas synthetic analogs prioritize simplified scaffolds for drug discovery .

Pharmacokinetic and Pharmacodynamic Profiles

- Morpholine Derivatives : NU7026 (2-(morpholin-4-yl)-benzo[H]chromen-4-one) demonstrates enhanced DNA-PK inhibition due to improved solubility from the morpholine group .

- Methyl vs. Halogen Substituents : Methyl groups (as in 2-(2-methylphenyl)) may offer moderate metabolic stability, whereas halogenated analogs (e.g., 2-(2-chlorophenyl)-5-hydroxy-6-nitrochromen-4-one) show higher resistance to oxidation .

準備方法

Aldol Condensation for Chalcone Synthesis

The foundational step in synthesizing 2-(2-methylphenyl)chromen-4-one involves aldol condensation between 2-hydroxyacetophenone and 2-methylbenzaldehyde. Under basic conditions (e.g., aqueous NaOH in ethanol), this reaction yields the chalcone intermediate, (2E)-1-(2-hydroxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl.

Optimization Insights :

-

Solvent Systems : Ethanol or hydroalcoholic mixtures are preferred for their ability to dissolve both aromatic aldehydes and ketones.

-

Catalyst Loading : A 40% w/v NaOH solution achieves optimal enolate formation without excessive side reactions.

-

Yield : Reported yields for analogous chalcones range from 70% to 78%.

Cyclization to Chromen-4-one

The chalcone intermediate undergoes cyclization to form the chromen-4-one core. Two primary methods dominate:

Bromine-Mediated Cyclization

Treatment of the chalcone with bromine in acetic acid induces electrophilic aromatic substitution at the α,β-unsaturated ketone, forming a bromonium ion intermediate. Subsequent dehydrohalogenation yields the chromene ring. For example, 2-[4-(methylthio)phenyl]-4H-chromen-4-one was synthesized in 52% yield using this method.

Reaction Conditions :

Acid-Catalyzed Cyclization

Amberlyst®15, a solid acid catalyst, enables cyclization under milder conditions. In toluene at room temperature, the chalcone converts to chromen-4-one in 95% yield after 12 hours. This method avoids hazardous bromine and simplifies purification via filtration.

Advantages :

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A one-pot protocol using commercial alum (KAl(SO₄)₂·12H₂O) and PEG-400 as a solvent achieves cyclization in 50–66 seconds. The dielectric heating effect of microwaves accelerates chalcone formation and cyclization simultaneously.

Key Parameters :

Oxone-Mediated Oxidation

For substrates with methylthio groups, oxidation to methylsulfonyl derivatives precedes cyclization. Oxone (2KHSO₅·KHSO₄·K₂SO₄) in THF/water oxidizes methylthio to methylsulfonyl groups, enhancing electron-withdrawing effects that facilitate cyclization.

Example :

2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one was synthesized in 78% yield using this method.

Structural Modification at Position 3

Alkoxy and Acetoxy Derivatives

The hydroxyl group at position 3 of the chromen-4-one scaffold can be functionalized to modulate electronic and steric properties. Alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide) in THF under basic conditions yields 3-alkoxy derivatives.

General Procedure :

Acetylation

Acetylation with acetyl chloride in acetonitrile (using triethylamine as a base) produces 3-acetoxy derivatives in 68% yield. This modification enhances lipophilicity, which is critical for biological applications.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates molecular ions. For example, 2-phenyl-4H-chromen-4-one exhibits a [M+H]⁺ peak at m/z 223.2121 (calculated: 223.2430).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time | Advantages |

|---|---|---|---|---|

| Bromine Cyclization | Acetic acid, RT | 52 | 2 hours | High purity |

| Amberlyst®15 | Toluene, RT | 95 | 12 hours | Green catalyst, reusable |

| Microwave-Alum | PEG-400, 800 W | 70 | <1 minute | Rapid, energy-efficient |

| Oxone Oxidation | THF/H₂O, RT | 78 | Overnight | Compatible with sulfur-containing substrates |

Q & A

Q. Q1.1: What are the foundational synthetic routes for preparing 2-(2-Methylphenyl)chromen-4-one, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization or condensation reactions involving substituted chromenones and aromatic aldehydes. For example, a common method involves:

- Step 1: Condensation of 2-hydroxyacetophenone derivatives with 2-methylbenzaldehyde under acidic conditions (e.g., H₂SO₄ or acetic acid) to form the chalcone intermediate.

- Step 2: Cyclization using iodine/DMSO or basic conditions (e.g., NaOH/EtOH) to yield the chromen-4-one core .

Optimization: Reaction temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., iodine at 5–10 mol%) significantly affect yield. Purity is enhanced via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Structural Characterization

Q. Q2.1: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. For example:

-

Unit Cell Parameters (from analogous chromenones):

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) 2-(2-Fluorophenyl) analog P21/c 22.37 6.88 15.80 106.1 2337.9 2-(4-Methylphenyl) analog P21/c 14.23 10.45 12.89 98.7 1892.4 -

Software: SHELXL (for refinement) and Olex2 (for visualization) are used to analyze hydrogen bonding and π-π stacking interactions .

Q. Q2.2: What spectroscopic techniques validate substituent positioning in this compound?

- ¹H/¹³C NMR: Aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 175–185 ppm) confirm the chromenone core. Methyl groups (δ 2.3–2.6 ppm) indicate ortho-substitution on the phenyl ring .

- IR: Strong C=O stretch (~1650 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Biological Activity Profiling

Q. Q3.1: What in vitro assays are used to screen this compound for biological activity?

Q. Q3.2: How do structural modifications influence bioactivity?

| Substituent Position | Biological Activity Trend (vs. Parent Compound) |

|---|---|

| 2-Methylphenyl | Baseline activity (e.g., MIC = 64 µg/mL) |

| 4-Nitrophenyl | Enhanced antibacterial (MIC = 16 µg/mL) |

| 4-Chlorophenyl | Improved anticancer (IC₅₀ = 12 µM) |

Data Contradictions and Reproducibility

Q. Q4.1: How can discrepancies in reported biological activities be resolved?

Q. Q4.2: Why do computational predictions sometimes conflict with experimental results?

- Limitations of Models: Molecular docking (AutoDock Vina) may overlook solvent effects or protein flexibility. MD simulations (>50 ns) improve accuracy .

Advanced Methodologies

Q. Q5.1: What computational tools predict the pharmacokinetic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。